3-Aminoazetidine-1-sulfonyl fluoride;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Aminoazetidine-1-sulfonyl fluoride;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2551119-14-1 . It has a molecular weight of 268.19 . This compound is a powder and is stored at a temperature of 4 degrees Celsius . It finds utility in diverse scientific research areas, enabling breakthroughs in drug discovery and organic synthesis.
Molecular Structure Analysis
The IUPAC name of this compound is “3-aminoazetidine-1-sulfonyl fluoride 2,2,2-trifluoroacetate” and its Inchi Code is "1S/C3H7FN2O2S.C2HF3O2/c4-9(7,8)6-1-3(5)2-6;3-2(4,5)1(6)7/h3H,1-2,5H2;(H,6,7)" .Physical and Chemical Properties Analysis
This compound is a powder and is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 268.19 .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry Applications
Stereoselective Construction of Enaminyl Sulfonyl Fluorides : A study developed a clickable connective hub, 1-bromo-2-triazolethane-1-sulfonyl fluoride (BTESF), for the fluorosulfonylvinylation of primary and secondary cyclic or acyclic amines. This methodology facilitated the synthesis of vinyl sulfonyl fluoride functionalized pharmaceuticals, showing improved antimicrobial activity against Gram-positive bacteria compared to their parent drugs (Leng et al., 2020).
Fluorinated Sulfonamide Inhibitors : Fluorine-containing 1,3,5-triazinyl sulfonamide derivatives were synthesized and investigated as inhibitors of β-class carbonic anhydrases from Mycobacterium tuberculosis. These compounds exhibited nanomolar or submicromolar inhibition, suggesting their potential as antimycobacterial agents with a novel mechanism of action (Ceruso et al., 2014).
Difluoromethylation and Trifluoromethylation Reagents : The study on tetrafluoroethane β-sultone derivatives highlighted their applications as versatile difluoromethylation and trifluoromethylation reagents. These compounds are pivotal in the synthesis of drug candidates and novel functional materials, demonstrating their importance in medicinal chemistry and materials science (Zhang et al., 2014).
Material Science and Environmental Applications
Microbial Degradation of Polyfluoroalkyl Chemicals : This review addressed the environmental biodegradability of polyfluoroalkyl chemicals, which can degrade into perfluoroalkyl acids (PFAAs) such as PFOA and PFOS. The study emphasized the need for further research on the microbial degradation pathways, half-lives, and potential defluorination of these compounds, crucial for assessing their environmental fate and impact (Liu & Mejia Avendaño, 2013).
Synthesis of Fluoroamines via Chiral Cyclic Sulfamidates : A method for synthesizing N-benzyl fluoroamines from β-amino alcohols using tetrabutylammonium fluoride (TBAF) was developed, showcasing the application of fluorine chemistry in synthesizing valuable intermediates for pharmaceuticals and agrochemicals (Posakony & Tewson, 2002).
Safety and Hazards
The compound has been classified with the signal word “Danger” and has hazard statements H302, H314, and H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .
Properties
IUPAC Name |
3-aminoazetidine-1-sulfonyl fluoride;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7FN2O2S.C2HF3O2/c4-9(7,8)6-1-3(5)2-6;3-2(4,5)1(6)7/h3H,1-2,5H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGYZPACLDZYFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)F)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F4N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.